molecular formula C12H7F3O2 B8021911 6-(Trifluoromethyl)-1-naphthoic acid

6-(Trifluoromethyl)-1-naphthoic acid

Cat. No.: B8021911
M. Wt: 240.18 g/mol
InChI Key: PCCYSHMCIARZQK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1-naphthoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1-naphthoic acid typically involves the introduction of a trifluoromethyl group into the naphthalene ring. One common method is the trifluoromethylation of 1-naphthoic acid using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

    Trifluoromethylbenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.

    Trifluoromethylphenylacetic acid: Contains a trifluoromethyl group attached to a phenylacetic acid moiety.

    Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group.

Uniqueness: 6-(Trifluoromethyl)-1-naphthoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other trifluoromethyl-containing compounds. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)8-4-5-9-7(6-8)2-1-3-10(9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCYSHMCIARZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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